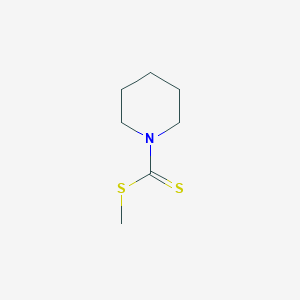

Methyl piperidine-1-carbodithioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

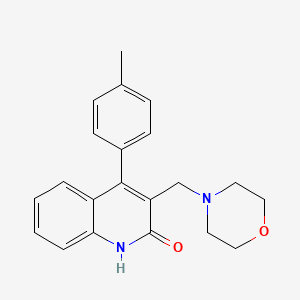

Methyl piperidine-1-carbodithioate is an organic compound with the molecular formula C7H13NS2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a carbodithioate functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl piperidine-1-carbodithioate can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon disulfide and methyl iodide. The reaction typically proceeds under mild conditions, with the piperidine acting as a nucleophile and attacking the carbon disulfide, followed by methylation to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl piperidine-1-carbodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Methyl piperidine-1-carbodithioate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mécanisme D'action

The mechanism of action of methyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The compound’s ability to modulate enzyme activity and protein function makes it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Methyl piperidine-1-carbodithioate can be compared with other similar compounds, such as:

Piperidine derivatives: These compounds share the piperidine ring structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Carbodithioates: Compounds with the carbodithioate functional group exhibit similar reactivity but may have different applications depending on their overall structure.

Similar Compounds

- Piperidine

- This compound

- Piperidine carbodithioate

Propriétés

IUPAC Name |

methyl piperidine-1-carbodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWXUCPVRKLZSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)N1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878999 |

Source

|

| Record name | METHYL-PIPERIDINYL-DITHIOCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the general structure of the methyl piperidine-1-carbodithioate derivatives discussed in the research papers?

A1: The research papers primarily focus on derivatives where the this compound moiety is linked to various aromatic systems through a methylene bridge. These aromatic systems include coumarin derivatives (with varying substitutions), benzothiazole, and quinazoline.

Q2: What are some key structural features observed in the crystal structures of these compounds?

A2: X-ray crystallography studies reveal several consistent features:

- Piperidine ring conformation: The piperidine ring consistently adopts a chair conformation in all reported structures. [, , , , , , ]

- Planarity of aromatic systems: The aromatic systems (coumarin, benzothiazole, quinazoline) generally display near planarity, with only minor deviations observed. [, , ]

- Intermolecular interactions: Crystal packing is often stabilized by various intermolecular interactions, including C–H⋯O hydrogen bonds, C–H⋯S interactions, π–π stacking interactions, and weaker van der Waals forces. [, , , , , ]

Q3: Are there any insights into the structure-activity relationship (SAR) of these compounds based on the reported research?

A3: While the provided research focuses primarily on structural characterization, some insights into SAR can be gleaned:

- Aromatic system variations: The use of different aromatic systems (coumarin, benzothiazole, quinazoline) suggests an exploration of how the electronic and steric properties of this moiety influence the overall activity of the compounds. [, , ]

- Substituent effects: Variations in the substituents on the coumarin ring (e.g., chlorine, methyl, methoxy groups) indicate investigations into how these modifications impact activity. [, , , ]

Q4: What analytical techniques were employed to characterize these compounds?

A4: The research papers primarily relied on the following analytical techniques:

- X-ray crystallography: This technique provided detailed insights into the three-dimensional structures and intermolecular interactions of the compounds. [, , , , , , ]

- Infrared spectroscopy (IR): IR spectroscopy was used to identify characteristic functional groups present in the molecules. []

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provided information about the structure and connectivity of atoms within the molecules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE](/img/structure/B2610323.png)

![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester](/img/structure/B2610335.png)

![5-methyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one; 7-methyl-3-sulfanyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2610337.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide](/img/structure/B2610338.png)